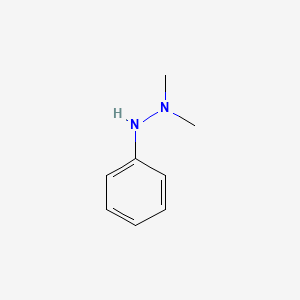
1,1-Dimethyl-2-phenylhydrazine
Cat. No. B8589819
M. Wt: 136.19 g/mol
InChI Key: SKYBRLALUDNCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06465693B2
Procedure details


N,N-Dimethylhydrazine (2.0 equiv., 1.0 mmol, 0.075 mL), bromobenzene (1 equiv., 0.5 mmol, 0.05 mL), Pd2(DBA)3 (0.025 equiv., 0.0125 mmol, 12 mg), BINAP (0.05 equiv., 0.025 mmol, 16 mg), LiOtBu (1.2 equiv., 0.6 mmol, 48 mg) and toluene (5 mL) were added to an oven dried test tube which was capped with a septum and purged briefly with argon (˜1 min.), and then heated to 80° C. under argon for 18 hours. The reaction was then cooled to room temperature, diluted with Et2O (2 mL), filtered through Celite and concentrated under vacuum. The crude mixture was purified by flash column chromatography (10% EtOAc/Hex) to give the title product as a yellow oil (17 mg, 0.12 mmol, 24% yield).



Name
LiOtBu
Quantity
48 mg
Type
reactant
Reaction Step One



Name
Yield
24%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:4])[NH2:3].Br[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.O(C(C)(C)C)[Li]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(C)C=CC=CC=1>[CH3:1][N:2]([CH3:4])[NH:3][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.075 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(N)C
|
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
16 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
|
|
Name
|
LiOtBu
|
|
Quantity
|
48 mg
|
|
Type
|
reactant
|
|
Smiles
|
O([Li])C(C)(C)C
|
|
Name
|
|
|
Quantity
|
12 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried test tube which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was capped with a septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged briefly with argon (˜1 min.)
|
|
Duration
|
1 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with Et2O (2 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude mixture was purified by flash column chromatography (10% EtOAc/Hex)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(NC1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.12 mmol | |
| AMOUNT: MASS | 17 mg | |
| YIELD: PERCENTYIELD | 24% | |
| YIELD: CALCULATEDPERCENTYIELD | 24% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
